1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine
Overview
Description
1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by an acetyl group attached to the piperazine ring and a nitrophenyl group with an amino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of sulfonium salts and other reagents in controlled environments ensures high yields and purity of the final product. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate and substitution reagents like alkyl halides are also frequently used .
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which can have different functional groups attached to the piperazine ring. These products are often used in further chemical synthesis and research .
Scientific Research Applications
1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-4-(4-nitrophenyl)piperazine
- 1-(2-Nitrophenyl)piperazine
- 1-Methyl-4-(4-nitro-1-naphthyl)piperazine
- 1-Acetyl-N-ethyl-4-piperidinamine
Uniqueness
1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine is unique due to the presence of both an amino and a nitro group on the phenyl ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-9(17)14-4-6-15(7-5-14)10-2-3-12(16(18)19)11(13)8-10/h2-3,8H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSIZBKIGWHFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389443 | |
Record name | 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111861-03-1 | |
Record name | 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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